molecular formula C18H20N4O4 B14120974 N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1171070-32-8

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B14120974
CAS No.: 1171070-32-8
M. Wt: 356.4 g/mol
InChI Key: MURQQLGBVUTOJP-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the 1,3,4-oxadiazole ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the benzo[d][1,3]dioxole and 1,3,4-oxadiazole rings: This step typically involves the use of coupling reagents such as EDCI or DCC.

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate amine precursors.

    Final coupling to form the carboxamide: This involves the reaction of the piperidine derivative with the benzo[d][1,3]dioxole-oxadiazole intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-triazol-2-yl)piperidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

CAS No.

1171070-32-8

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

InChI

InChI=1S/C18H20N4O4/c23-18(19-13-3-4-14-15(9-13)25-10-24-14)22-7-5-12(6-8-22)17-21-20-16(26-17)11-1-2-11/h3-4,9,11-12H,1-2,5-8,10H2,(H,19,23)

InChI Key

MURQQLGBVUTOJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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